1,3-Oxazinan-2-imine hydrochloride
Overview
Description
“1,3-Oxazinan-2-imine hydrochloride” is a chemical compound . It is used for pharmaceutical testing and can be purchased from various suppliers .
Synthesis Analysis
The synthesis of 1,3-oxazinan-2-ones, which are related to this compound, has been reported in the literature. One method involves the intramolecular cyclization of N-Cbz-protected diazoketones, derived from α-amino acids . The reaction proceeds under metal-free conditions and is promoted by ecofriendly silica-supported HClO4 as the catalyst and methanol as the solvent . Another method involves starting from 3-amino-1-propanols and ethylene carbonate (EC) in the presence of a catalytic amount of triazabicyclodecene (TBD) .
Chemical Reactions Analysis
The formation of six-membered cyclic carbonates was achieved by intermolecular cyclization reaction via double B Ac 2 mechanism . Cyclization reactions have been carried out in neat as EC acted both as solvent and reagent .
Scientific Research Applications
Synthesis and Catalysis
1,3-Oxazinan-2-imine hydrochloride is a versatile compound used in various synthetic processes. For example, Liu and Sun (2014) reported the use of a cobalt catalyst for the cycloaddition of epoxides, imines, and carbon monoxide to produce 1,3-oxazinan-4-ones. This process is notable for its high yields and atom-economic route to heterocycles from simple starting materials.
Enantioselective Synthesis
The compound has significant applications in enantioselective synthesis. Nimmagadda, Zhang, and Antilla (2014) developed a method for the enantioselective one-pot synthesis of 1,3-oxazolidines and 1,3-oxazinanes via hemiaminal intermediates using a chiral magnesium phosphate catalyst (Nimmagadda, Zhang, & Antilla, 2014).
Novel Synthetic Routes
Trifunović et al. (2010) reported a simple and efficient synthesis of N-substituted 1,3-oxazinan-2-ones, demonstrating the versatility of this compound in producing various substitution patterns in heterocyclic compounds (Trifunović et al., 2010).
Chiral Auxiliary in Pharmaceutical Synthesis
The compound is useful in synthesizing pharmaceutical compounds and amino alcohols. Ella-Menye, Sharma, and Wang (2005) described a new method to synthesize chiral 1,3-oxazinan-2-ones from carbohydrate derivatives (Ella-Menye, Sharma, & Wang, 2005).
Application in Multicomponent Reactions
Qi, Zhang, and Xu (2011) explored the synthesis of 2,3,6-trisubstituted 2H-1,3-oxazin-4(3H)-one derivatives via a tertiary amine-induced reaction of imines with 2-diazo-3-oxoalkanals under mild conditions, demonstrating the utility of this compound in multicomponent reactions (Qi, Zhang, & Xu, 2011).
Safety and Hazards
Mechanism of Action
Target of Action
1,3-Oxazinan-2-imine hydrochloride is a type of oxazinanone, a class of heterocycles that have been found to be key structural units in bioactive natural products and pharmaceutically important molecules . .
Mode of Action
Oxazinanones, in general, have been found to exhibit various biological activities, including anti-hiv, anticancer, antibacterial, anti-influenza, anti-inflammatory, antidiabetes, antithrombotic, antialzheimer, and enzyme inhibiting properties . These activities suggest that oxazinanones interact with their targets in a way that modulates these biological processes.
Biochemical Pathways
Given the wide range of biological activities exhibited by oxazinanones, it can be inferred that they likely interact with multiple biochemical pathways .
Result of Action
The various biological activities associated with oxazinanones suggest that they likely have significant effects at the molecular and cellular levels .
Action Environment
One study mentions a novel alkynol-supported cascade strategy for the highly efficient conversion of co2 to 1,3-oxazinan-2-ones under mild conditions . This suggests that environmental factors such as temperature and pressure could potentially influence the action of this compound.
Biochemical Analysis
Biochemical Properties
1,3-Oxazinan-2-imine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with amino alcohols and carbonates, facilitating the formation of six-membered cyclic carbonates through intermolecular cyclization reactions . These interactions are crucial for its function in biochemical pathways and its potential therapeutic applications.
Cellular Effects
This compound influences various cellular processes and functions. It has been reported to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of certain enzymes involved in metabolic pathways, leading to changes in metabolite levels and metabolic flux . Additionally, it may impact cell signaling pathways by interacting with specific receptors or signaling molecules, thereby influencing gene expression and cellular responses.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It has been shown to bind to specific enzymes and proteins, altering their activity and function . This binding can lead to the inhibition or activation of enzymatic reactions, which in turn affects various biochemical pathways. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound maintains its structure and activity even under harsh conditions, such as exposure to strong acids or bases . This stability allows for prolonged use in laboratory experiments, providing consistent results over time.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or influencing metabolic pathways. At higher doses, it may cause toxic or adverse effects, including enzyme inhibition or disruption of cellular processes . It is important to determine the optimal dosage range to maximize the therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It has been shown to participate in the conversion of carbon dioxide into cyclic carbonates, a process catalyzed by metal-organic frameworks . This interaction with metabolic pathways highlights its potential role in biochemical reactions and its impact on metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its activity and function. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within certain tissues or cellular compartments can influence its effectiveness and potential therapeutic applications.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is important for its interaction with biomolecules and its role in cellular processes.
Properties
IUPAC Name |
5,6-dihydro-4H-1,3-oxazin-2-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O.ClH/c5-4-6-2-1-3-7-4;/h1-3H2,(H2,5,6);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAJRHCFTDYXLOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(OC1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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